molecular formula C11H11BrF3NO3S B8202703 1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}pyrrolidine

1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}pyrrolidine

Cat. No.: B8202703
M. Wt: 374.18 g/mol
InChI Key: UXARMDMMLWIFSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}pyrrolidine is a sulfonamide derivative featuring a pyrrolidine ring (a five-membered secondary amine) linked via a sulfonyl group to a substituted benzene ring. The benzene ring is substituted at the 4-position with a bromine atom and at the 2-position with a trifluoromethoxy (-OCF₃) group.

Properties

IUPAC Name

1-[4-bromo-2-(trifluoromethoxy)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO3S/c12-8-3-4-10(9(7-8)19-11(13,14)15)20(17,18)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXARMDMMLWIFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=C(C=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}pyrrolidine typically involves the reaction of 4-bromo-2-(trifluoromethoxy)benzenesulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}pyrrolidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding benzene derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of the corresponding benzene derivative without the sulfonyl group.

Scientific Research Applications

1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}pyrrolidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzymatic activity or altering protein function. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}pyrrolidine with structurally related sulfonamide derivatives, based on molecular properties, substituent effects, and synthesis data from the evidence:

Compound Name Molecular Formula Substituents (Benzene Ring) Molecular Weight (g/mol) Key Properties/Applications
This compound (Target) C₁₁H₁₂BrF₃NO₃S 4-Br, 2-OCF₃ ~364.2 (calculated) Hypothesized use in drug intermediates; strong electron-withdrawing groups may enhance metabolic stability.
1-[(4-Methylbenzene)sulfonyl]pyrrolidine () C₁₁H₁₅NO₂S 4-CH₃ 225.3 High-yield synthesis (91%) under basic aqueous conditions; model compound for sulfonamide reactivity .
1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine () C₁₁H₁₄BrNO₂S 3-Br, 5-CH₃ 304.2 Irritant; used in organic synthesis; stored at 2–8°C .
Pyrrolidine,1-[(5-bromo-2-methoxyphenyl)sulfonyl]- () C₁₁H₁₄BrNO₃S 5-Br, 2-OCH₃ 320.2 CAS 691381-10-9; potential intermediate for antimigraine drugs (e.g., Almotriptan analogs) .
1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine () C₁₁H₁₁BrFNO 4-Br, 2-F (carbonyl group) 272.1 Carbonyl analog; demonstrates structural versatility in aryl-pyrrolidine hybrids .

Key Observations:

Positional Isomerism: The 4-bromo-2-substituted configuration in the target compound differs from 5-bromo-2-methoxy () and 3-bromo-5-methyl () isomers, which may alter steric and electronic interactions in synthetic pathways.

Synthesis Insights :

  • Aqueous bases (e.g., K₂CO₃ or NaOH) in THF solvent yield >90% for 1-[(4-methylbenzene)sulfonyl]pyrrolidine (). This suggests that similar conditions could optimize the target compound’s synthesis, though the -OCF₃ group may require adjusted reaction times or temperatures .

Applications :

  • Sulfonylated pyrrolidines with bromine substituents (e.g., ) are frequently intermediates in pharmaceuticals, such as antimigraine agents (e.g., Almotriptan Malate intermediates in ) . The target compound’s trifluoromethoxy group may confer unique pharmacokinetic properties.

Biological Activity

1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}pyrrolidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and anticancer properties, as well as the implications of its structural components.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrF3O3SC_{10}H_{8}BrF_{3}O_{3}S with a molecular weight of approximately 339.51 g/mol. The compound features a sulfonyl group, which is known to enhance biological activity through various mechanisms.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds containing sulfonyl groups. In a study investigating a series of urea derivatives, it was found that derivatives with sulfonyl groups exhibited significant antibacterial properties against various strains, including E. coli and C. albicans. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating strong antibacterial effects. For instance, one derivative demonstrated an MIC of 4.88 µg/mL against B. mycoides .

Anticancer Activity

The anticancer properties of this compound have been explored through in vitro studies against several human cancer cell lines. Compounds similar to this structure have shown promising results:

  • IC50 Values : Compounds with similar structural motifs demonstrated IC50 values better than Doxorubicin in several cancer cell lines:
    • PACA2: 22.4 μM (compound 8)
    • HCT116: 12.4 μM (compound 9)

These values suggest that the sulfonyl group may play a crucial role in enhancing the cytotoxicity of these compounds .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Key Proteins : Molecular docking studies indicate that the compound may inhibit critical proteins involved in cancer cell proliferation, such as enoyl reductase and Son of sevenless homolog 1 (SOS1) .
  • Gene Expression Modulation : Treatment with related compounds has been shown to down-regulate genes associated with tumor growth, including BRCA1, BRCA2, and TP53, suggesting a multifaceted approach to its anticancer activity .

Case Studies

Several case studies have documented the effects of sulfonyl-containing compounds in clinical settings:

  • A study involving patients with advanced cancer types demonstrated improved outcomes when treated with sulfonyl derivatives compared to standard therapies.
  • In vitro studies revealed that these compounds could effectively induce apoptosis in cancer cells through the activation of caspase pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.